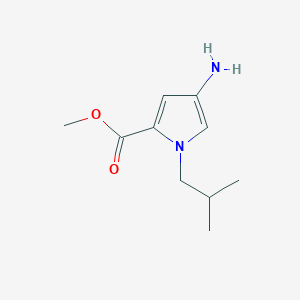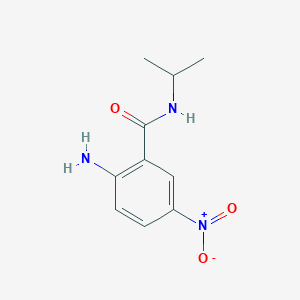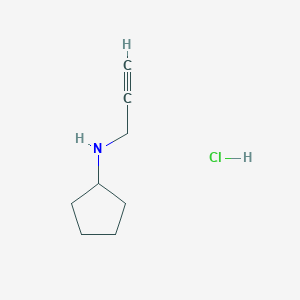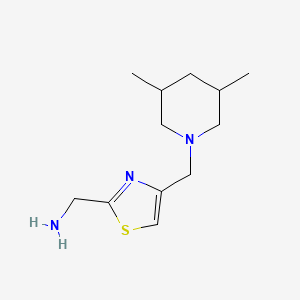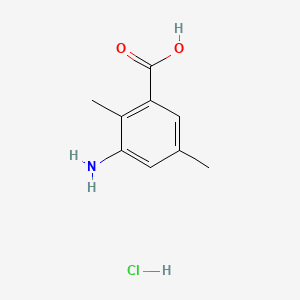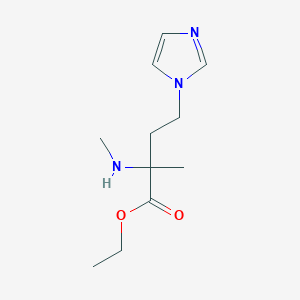
Ethyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate typically involves the reaction of 4-(1h-imidazol-1-yl)benzaldehyde with appropriate reagents under controlled conditions. One common method involves the Claisen-Schmidt condensation reaction, where 4-(1h-imidazol-1-yl)benzaldehyde is reacted with 4′-methylacetophenone using aqueous sodium hydroxide in methanol . The reaction mixture is then subjected to recrystallization from hot methanol to obtain the desired product in good yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Studied for its potential antifungal and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly for its antifungal and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of nitric oxide synthase, leading to reduced production of nitric oxide . This interaction can affect various biological pathways and processes, contributing to its biological activity.
Comparación Con Compuestos Similares
Ethyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate can be compared with other imidazole derivatives, such as:
4-(1H-Imidazol-1-yl)phenol: Known for its estrogenic activity and used in the evaluation of phenolic xenoestrogens.
4-(1H-Imidazol-1-yl)benzaldehyde: Used in the synthesis of antifungal and antibacterial agents.
1-(4-Methoxyphenyl)-1H-imidazole: Employed as a catalyst in the epoxidation of olefins.
Propiedades
Fórmula molecular |
C11H19N3O2 |
|---|---|
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
ethyl 4-imidazol-1-yl-2-methyl-2-(methylamino)butanoate |
InChI |
InChI=1S/C11H19N3O2/c1-4-16-10(15)11(2,12-3)5-7-14-8-6-13-9-14/h6,8-9,12H,4-5,7H2,1-3H3 |
Clave InChI |
VMISOHLDKLJDCB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(CCN1C=CN=C1)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


